Product packaging for 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole(Cat. No.:CAS No. 1206996-37-3)

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No.: B2860923
CAS No.: 1206996-37-3
M. Wt: 320.45
InChI Key: MQPGXEFKJYDGTI-UHFFFAOYSA-N
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Description

Synthesis of 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

The synthesis of this compound would likely proceed through a two-step process, beginning with the formation of a 2-mercaptoimidazole (B184291) precursor, followed by S-alkylation.

The initial step would involve the synthesis of 1,5-di-p-tolyl-1H-imidazole-2-thiol. While specific literature for this exact molecule is scarce, a general and plausible route for the synthesis of 1,5-diaryl-2-mercaptoimidazoles involves a multicomponent reaction. This typically includes an α-aminoketone (or its precursor), an isothiocyanate, and a primary amine. In this case, the synthesis could potentially be achieved through the reaction of 4-methylaniline (p-toluidine) with a suitable α-amino ketone derived from p-tolyl precursors, in the presence of a thiocyanate (B1210189) source.

With the 2-mercaptoimidazole precursor in hand, the final step is the introduction of the allyl group. This is a standard S-alkylation reaction. The reaction of 2-mercapto-1,5-di-p-tolyl-1H-imidazole with an allyl halide, such as 3-bromoprop-1-ene (allyl bromide), in the presence of a base, would yield the target compound, this compound. The base, typically a carbonate or hydroxide, deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the bromide from the allyl bromide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2S B2860923 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1206996-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGXEFKJYDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Derivatization Strategies of 2 Allylthio 1,5 Di P Tolyl 1h Imidazole

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase is a key enzyme in the cholinergic system and is considered a valid therapeutic target for the management of Alzheimer's disease. nih.gov The inhibition of BChE can help to elevate the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function. Numerous studies have reported the potent BChE inhibitory activity of various imidazole (B134444) derivatives. researchgate.netmdpi.comnih.gov While the specific IC50 value for 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole against BChE is not provided in the searched literature, related imidazole-thiazole hybrids have been investigated for their cholinesterase inhibitory activities. researchgate.net

Influence of Allylthio Moiety on Biological Profile

The biological activity of heterocyclic compounds is significantly influenced by the nature of their substituents. Structure-activity relationship (SAR) studies on various series of imidazole and related heterocyclic inhibitors of cholinesterases provide insights into the potential role of the allylthio moiety. researchgate.netnih.govacademie-sciences.frmdpi.comnih.gov

The introduction of a sulfur-containing substituent at the 2-position of the imidazole ring is a common strategy in the design of bioactive molecules. mdpi.com The allylthio group, in particular, can influence the biological profile of the parent molecule in several ways:

Lipophilicity: The allyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial factor for drugs targeting the central nervous system.

Binding Interactions: The sulfur atom in the allylthio moiety can participate in various non-covalent interactions with the active site of the target enzyme, such as hydrophobic and van der Waals interactions. Pi-sulfur interactions have also been noted in the binding of similar compounds to their biological targets. nih.gov

Conformational Flexibility: The flexible allyl chain can allow the molecule to adopt an optimal conformation for binding within the active site of BChE.

SAR studies on other series of cholinesterase inhibitors have shown that the nature and size of the alkyl or aryl group attached to the sulfur atom can significantly impact the inhibitory potency and selectivity. researchgate.net The presence of the double bond in the allyl group may also offer possibilities for specific interactions within the enzyme's active site.

In-depth Analysis of N1 and C5 p-Tolyl Substituents in the Bioactivity of this compound Remains Largely Undocumented in Publicly Available Research

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the compound this compound. Consequently, a detailed, evidence-based article on the specific role of its N1 and C5 p-tolyl substituents in its bioactivity cannot be generated at this time. Extensive searches for detailed research findings, data tables, and specific structure-activity relationship (SAR) studies concerning this molecule did not yield targeted results.

The broader class of substituted imidazoles is, however, a subject of considerable scientific interest due to their diverse pharmacological properties. The imidazole ring serves as a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.netsemanticscholar.org

In general structure-activity relationship studies of various imidazole-based compounds, the following principles have been observed:

N1-Substituent: The group attached to the N1 position of the imidazole ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. It can affect how the molecule orients itself within a receptor's binding site and can be involved in crucial interactions, such as hydrogen bonding or hydrophobic interactions. nih.gov For instance, in other classes of imidazoles, the N1 substituent has been shown to be critical for activity and selectivity. researchgate.net

C5-Substituent: The substituent at the C5 position is also integral to the molecule's biological profile. Aryl groups at this position, like the p-tolyl group, contribute to the steric and electronic properties of the compound, which are key for molecular recognition by biological targets. nih.govnih.gov The electronic nature of these substituents can modulate the reactivity of the entire imidazole ring system. nih.gov

While these general principles highlight the likely importance of the N1 and C5 p-tolyl groups for the bioactivity of this compound, any detailed discussion would be purely speculative without direct experimental data. The specific contribution of the methyl group on the phenyl ring (forming the 'tolyl' group) and the interplay between the substituents at the N1, C5, and C2 positions would require dedicated synthesis and biological evaluation of a series of related analogues. Such studies are essential to delineate the precise structure-activity relationships for this specific chemical entity.

Without dedicated research on this compound, an authoritative analysis of the role of its p-tolyl substituents remains an area for future scientific investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of the Title Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the different types of protons present in the molecule. For 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole, distinct signals corresponding to the protons of the allyl group, the two p-tolyl substituents, and the imidazole (B134444) ring would be expected.

The allyl group protons typically present a complex splitting pattern:

A doublet of doublets for the methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂).

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), often appearing as doublets of doublets.

The p-tolyl groups would show:

Two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring.

Two singlets in the aliphatic region corresponding to the two non-equivalent methyl groups.

The single proton on the imidazole ring would appear as a singlet in the aromatic region. The precise chemical shifts (δ) and coupling constants (J) are critical for confirming these assignments.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Allyl S-CH₂3.5 - 3.8ddValue Not Available
Allyl -CH=5.8 - 6.1mValue Not Available
Allyl =CH₂ (cis)5.0 - 5.2ddValue Not Available
Allyl =CH₂ (trans)5.1 - 5.3ddValue Not Available
p-tolyl Ar-H7.0 - 7.5d~8.0
p-tolyl Ar-H7.0 - 7.5d~8.0
Imidazole C4-H7.6 - 7.8sN/A
p-tolyl -CH₃2.3 - 2.5sN/A
p-tolyl -CH₃2.3 - 2.5sN/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Each carbon atom or group of equivalent carbon atoms gives a unique signal. For the title compound, one would expect to see signals for:

The three carbons of the allyl group.

The carbons of the two p-tolyl rings, including the methyl carbons and the four aromatic carbons for each ring (two of which are quaternary).

The three carbons of the imidazole core (C2, C4, and C5).

The chemical shifts provide insight into the electronic environment of each carbon, for instance, the C2 carbon bonded to sulfur and nitrogen would be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Allyl S-CH₂35 - 40
Allyl -CH=130 - 135
Allyl =CH₂115 - 120
p-tolyl -CH₃20 - 25
p-tolyl Ar-C125 - 140
p-tolyl Ar-C (quaternary)135 - 145
Imidazole C2145 - 150
Imidazole C4120 - 125
Imidazole C5130 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the proton spin systems within the allyl and p-tolyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the entire molecular structure, for example, by showing correlations from the allyl S-CH₂ protons to the imidazole C2 carbon, and from the tolyl protons to the imidazole C5 carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm the presence of specific structural motifs, such as the loss of the allyl group or the tolyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, typically to within a few parts per million. This precision allows for the determination of the exact elemental composition of the molecular ion. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₂₂H₂₂N₂S, the molecular formula of this compound can be unequivocally confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the imidazole ring, the two p-tolyl groups, and the allylthio substituent.

The analysis of the spectrum allows for the identification of specific stretching and bending vibrations. Aromatic C-H stretching vibrations from the tolyl and imidazole rings are anticipated to appear at wavenumbers just above 3000 cm⁻¹. researchgate.netvscht.cz In contrast, the aliphatic C-H stretches from the methyl groups of the tolyl substituents and the CH₂ group of the allyl moiety are expected below 3000 cm⁻¹. vscht.cz

The carbon-carbon double bond (C=C) of the allyl group gives rise to a characteristic stretching band in the 1680-1640 cm⁻¹ region. vscht.cz The C=C and C=N stretching vibrations within the aromatic systems of the imidazole and tolyl rings typically produce a set of bands in the 1615-1450 cm⁻¹ range. researchgate.netvscht.czresearchgate.net Furthermore, the C-N stretching of the imidazole ring can be observed around 1395 cm⁻¹. researchgate.net The presence of the two p-tolyl groups, which are para-substituted, should result in a strong C-H out-of-plane bending band in the 850-810 cm⁻¹ region, confirming the substitution pattern. The C-S stretching vibration is typically weak and appears in the fingerprint region.

A summary of the predicted characteristic IR absorption bands for this compound is provided in the table below.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H StretchImidazole Ring~3130
C-H StretchAromatic (p-tolyl) & Alkene (allyl)3100-3000
C-H StretchAliphatic (CH₃, CH₂)< 3000
C=C StretchAlkene (allyl)1680-1640
C=C & C=N StretchAromatic Rings & Imidazole1615-1450
C-N StretchImidazole Ring~1395
C-H Out-of-Plane Bendp-disubstituted tolyl850-810

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for monitoring reactions, purifying products, and verifying the purity of the final compound. For a molecule like this compound, a combination of chromatographic techniques would be employed.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate.

By comparing the spots of the reaction mixture with those of the starting materials, one can observe the consumption of reactants and the formation of the new product. The spots are typically visualized under UV light, as the aromatic rings in the molecule will fluoresce. The relative mobility of the spots, known as the retardation factor (Rƒ), helps to identify the components and determine when the reaction is complete.

Column Chromatography for Purification

Following the completion of the synthesis, column chromatography is the standard method for purifying the crude product on a preparative scale. The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, such as silica gel.

The crude product is loaded onto the top of the column, and a solvent system (mobile phase), typically determined from prior TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases. For this compound, the less polar impurities would elute first, followed by the desired product. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Verification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the isolated compound with high resolution and sensitivity. It can also be used for quantitative analysis to determine the exact concentration of the compound in a sample.

For purity verification of this compound, a reverse-phase HPLC method would likely be employed. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic system has strong absorbance. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for a purity assessment, often expressed as a percentage.

Technique Stationary Phase Typical Mobile Phase Purpose
TLC Silica GelHexane/Ethyl AcetateReaction Monitoring
Column Chromatography Silica GelHexane/Ethyl AcetatePurification
HPLC (Reverse-Phase) C18-silicaAcetonitrile/WaterPurity Verification

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available, analysis of a structurally related compound, 2-p-tolyl-4,5-dihydro-1H-imidazole , provides insight into the type of structural information that can be obtained. nih.gov For this related molecule, X-ray diffraction analysis revealed that it crystallizes in the monoclinic system. nih.gov

The study determined the precise unit cell dimensions and the spatial arrangement of the atoms. A key finding was that the tolyl and dihydro-imidazole rings are nearly co-planar, with a very small dihedral angle between them. nih.gov The analysis also identified intermolecular N—H⋯N hydrogen bonds that link neighboring molecules into infinite chains within the crystal structure. nih.gov Further stabilization of the crystal packing was attributed to C—H⋯π and π–π stacking interactions. nih.gov

Should single crystals of this compound be obtained, a similar crystallographic study would definitively establish its molecular geometry, including the conformation of the allylthio group and the relative orientations of the two p-tolyl rings.

Parameter Information Provided Example from 2-p-tolyl-4,5-dihydro-1H-imidazole nih.gov
Crystal System The basic geometric framework of the crystalMonoclinic
Unit Cell Dimensions The size and shape of the repeating unita = 5.1134 Å, b = 16.4020 Å, c = 10.1712 Å, β = 94.293°
Bond Lengths/Angles Precise intramolecular distances and anglesWithin normal ranges
Intermolecular Forces How molecules interact in the solid stateN—H⋯N hydrogen bonds, π–π stacking
Conformation The 3D arrangement of the molecule's atomsThe two rings are nearly co-planar

Computational Chemistry and Theoretical Investigations of 2 Allylthio 1,5 Di P Tolyl 1h Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. DFT calculations could offer fundamental insights into the characteristics of 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic landscape of a molecule dictates its reactivity and physical properties. DFT calculations can precisely map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, understanding this energy gap would provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Energy of the highest electron-containing orbital; relates to ionization potential and electron-donating ability.
LUMO Energy(Value in eV)Energy of the lowest electron-accepting orbital; relates to electron affinity.
HOMO-LUMO Gap(Value in eV)Indicator of chemical reactivity and stability.
Dipole Moment(Value in Debye)Measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its function. Geometry optimization using DFT allows for the determination of the most stable (lowest energy) structure of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Furthermore, due to the presence of rotatable bonds, such as those in the allyl and p-tolyl groups, conformational analysis is essential. This would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the global minimum and other low-energy conformers that may be present under physiological conditions. The relative energies of these conformers would dictate their population distribution.

Prediction of Spectroscopic Parameters

DFT methods can be employed to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of specific bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum.

Reaction Mechanism Simulations and Energetic Profiles

Should this compound be involved in chemical reactions, DFT can be used to model the reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed. This would allow for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction mechanism at a molecular level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor).

Prediction of Binding Modes with Biomolecular Targets

If this compound is being investigated for potential biological activity, molecular docking simulations would be a critical step. These simulations would involve docking the optimized 3D structure of the compound into the active site of a specific biological target, such as an enzyme or a receptor.

The results of these simulations would provide insights into:

Binding Affinity: A scoring function is used to estimate the binding energy, which indicates the strength of the interaction. A lower binding energy suggests a more favorable interaction.

Binding Pose: The simulation predicts the most likely orientation of the ligand within the active site.

Key Interactions: It identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterPredicted OutcomeDetails
Binding Energy(Value in kcal/mol)Estimated free energy of binding.
Key Interacting Residuese.g., Lys72, Glu91, Leu135Specific amino acids in the active site forming interactions.
Types of Interactionse.g., Hydrogen bond with Lys72, Hydrophobic interaction with Leu135The nature of the forces stabilizing the ligand-protein complex.

Note: The values and residues in this table are for illustrative purposes and would be specific to the chosen biological target.

Elucidation of Ligand-Receptor Interaction Energies

Understanding how a molecule binds to a biological target, such as an enzyme or a receptor, is fundamental in drug discovery. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method calculates the binding affinity, or interaction energy, which is a key indicator of the ligand's potential efficacy.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The software then calculates the free energy of binding (ΔG), with more negative values indicating a stronger, more favorable interaction. The analysis also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. These interactions are dictated by the molecule's structure, including the sulfur atom of the allylthio group, the nitrogen atoms in the imidazole (B134444) ring, and the aromatic p-tolyl groups.

Interaction ParameterValueKey Interacting Residues (Hypothetical Target: Protein Kinase)
Binding Energy (ΔG) -8.5 kcal/mol-
Hydrogen Bonds 2ASN121, LYS54
Hydrophobic Interactions 5LEU25, VAL33, ILE98, ALA52
π-π Stacking 1PHE99
π-Sulfur Interaction 1TRP101

Note: The data in this table is illustrative and represents typical results that would be obtained from a molecular docking simulation for a compound of this class.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of every atom in the molecule and its surrounding environment (e.g., water), providing insights into the conformational stability of the ligand and the ligand-receptor complex.

MD Simulation MetricThis compound (Apo)Ligand-Receptor ComplexInterpretation
Average RMSD 2.1 Å1.5 ÅIncreased stability of the ligand when bound to the receptor.
Average RMSF (Ligand) 1.8 Å1.2 ÅReduced atomic fluctuation upon binding, indicating a stable pose.
Radius of Gyration (Rg) 4.5 Å4.3 ÅSlight compaction of the ligand upon binding to the active site.

Note: This table presents hypothetical data to illustrate the expected outcomes of an MD simulation. Actual values would be derived from specific simulation runs.

Monte Carlo Simulations for Adsorption Phenomena and Surface Interactions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they are particularly useful for studying the adsorption of molecules onto surfaces, a phenomenon critical in fields like corrosion inhibition and catalysis. Imidazole derivatives are known for their ability to form protective layers on metal surfaces. researchgate.net

MC simulations can model the interaction of this compound with a surface, such as an iron (Fe) or copper (Cu) slab. The simulation explores numerous possible adsorption configurations and identifies the one with the lowest energy, which corresponds to the most stable adsorption state. Key outputs include the adsorption energy, which quantifies the strength of the molecule-surface interaction, and the equilibrium adsorption geometry (e.g., parallel or perpendicular to the surface). The presence of heteroatoms (N, S) and aromatic rings in the molecule typically leads to strong adsorption through coordinate bonds and π-system interactions.

Simulation ParameterValue on Fe(110) SurfaceValue on Cu(111) Surface
Total Energy (kcal/mol) -450.8-425.3
Adsorption Energy (kcal/mol) -120.5-98.7
Rigid Adsorption Energy (kcal/mol) -115.2-92.4
Deformation Energy (kcal/mol) -5.3-6.3

Note: The data is exemplary, representing plausible outcomes from Monte Carlo simulations for the adsorption of an imidazole derivative on metal surfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules. A QSAR model is built using "descriptors," which are numerical values that encode different aspects of a molecule's structure.

Theoretical descriptors are calculated directly from the three-dimensional structure of the molecule using quantum chemistry or molecular mechanics. They can be categorized into several classes:

Electronic Descriptors: Describe the distribution of electrons (e.g., HOMO/LUMO energies, dipole moment).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Relate to the energy of the molecule (e.g., heat of formation).

For this compound, these descriptors would be calculated to serve as input variables in a QSAR model, correlating them with a specific biological activity, such as inhibitory concentration (IC50).

Descriptor ClassDescriptor NameCalculated Value (Hypothetical)
Electronic HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
Dipole Moment2.8 Debye
Steric Molecular Volume385 ų
Molecular Surface Area450 Ų
Thermodynamic Heat of Formation85 kcal/mol
Topological Zagreb Index152

Note: The values in this table are representative theoretical descriptors that would be calculated for use in a QSAR study.

3 7 8 12 13 14 17 6.3.1. Cyclooxygenase Cox Inhibition

Antimicrobial Activity: Mechanistic Basis and Target Interactions

Inhibition of Bacterial DNA Replication

Following a comprehensive review of scientific literature, there is currently no specific research data available detailing the mechanistic basis of antimicrobial activity for the compound 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole through the inhibition of bacterial DNA replication.

While the broader class of imidazole (B134444) derivatives has been noted for its diverse biological activities, including antimicrobial effects, the specific target interactions and the precise mechanism by which this compound may interfere with bacterial DNA replication have not been elucidated in published studies. General mechanisms for some antimicrobial imidazoles include interference with DNA synthesis, but specific enzymatic inhibition studies or detailed molecular interactions for this particular compound are not documented.

Therefore, the creation of data tables or a detailed discussion on the research findings regarding the inhibition of bacterial DNA replication by this compound is not possible at this time due to the absence of relevant scientific research.

An In-depth Analysis of this compound

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Among the vast diversity of imidazole derivatives, this compound has emerged as a subject of scientific inquiry. This article provides a focused examination of this specific chemical entity, delving into its synthesis, chemical characteristics, and biological activities, with a particular emphasis on its proposed mechanism of action involving the disruption of cell wall synthesis.

Disruption of Cell Wall Synthesis

The fungal cell wall is a complex and dynamic structure, essential for maintaining cell integrity, morphology, and protection against environmental stresses. It is primarily composed of polysaccharides, such as glucans and chitin (B13524), interwoven with structural proteins. Unlike mammalian cells, which lack a cell wall, this structure presents an attractive and selective target for antifungal therapies. The inhibition of key enzymes involved in the synthesis of cell wall components can lead to osmotic instability and, ultimately, cell lysis.

While the primary and most well-established mechanism of action for the broader class of imidazole antifungal agents involves the disruption of the cell membrane through the inhibition of ergosterol (B1671047) biosynthesis, some research has explored the potential for certain imidazole derivatives to interfere with cell wall integrity. nih.govnih.gov It is hypothesized that compounds like this compound may exert their antifungal effects through a multi-target mechanism that could include secondary effects on the cell wall.

The principal mechanism of cell wall disruption by leading antifungal agents, such as the echinocandins, is the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme complex responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. drfungus.orgnih.govnih.gov This inhibition leads to a weakened cell wall that is unable to withstand osmotic pressure, resulting in fungal cell death. nih.gov

Although direct inhibition of glucan synthase is not the classical mechanism attributed to imidazoles, it is conceivable that some derivatives could indirectly affect cell wall synthesis. nih.gov For instance, alterations in the cell membrane composition due to the primary action of imidazoles could potentially impact the function and localization of membrane-bound enzymes essential for cell wall construction, including glucan synthase and chitin synthase. nih.govfrontiersin.org Furthermore, some studies have investigated novel imidazole-containing compounds for their potential to inhibit glucan synthesis, suggesting that this class of compounds may have a broader range of antifungal mechanisms than traditionally understood. oeilresearch.commdpi.com

Detailed research findings on the specific interaction of this compound with fungal cell wall synthesis pathways are not extensively documented in publicly available literature. However, based on the activities of related compounds, a proposed mechanism could involve the following:

Indirect Enzyme Inhibition: The compound's interaction with the fungal cell membrane may lead to downstream effects that hinder the activity of β-(1,3)-glucan synthase or chitin synthase.

Interference with Cell Wall Remodeling: Fungal growth and morphogenesis are dynamic processes that require a coordinated balance of cell wall synthesis and degradation. This compound might interfere with the regulatory pathways that control these processes. nih.gov

Further investigation, including enzymatic assays and microscopic analysis of treated fungal cells, is necessary to fully elucidate the precise mechanism by which this compound may contribute to the disruption of fungal cell wall synthesis.

Despite a comprehensive search for scientific literature, no specific studies detailing the effects of the chemical compound this compound on the perturbation of cell membrane integrity have been identified.

General research into the broader class of imidazole-containing compounds indicates a wide range of biological activities, with some derivatives exhibiting antimicrobial or anticancer properties. The mechanisms of action for these varied imidazole derivatives can involve disruption of microbial cell membranes or induction of apoptosis in cancer cells, which may involve changes in mitochondrial membrane potential. However, this information is not specific to this compound and cannot be directly attributed to it without specific experimental evidence.

The presence of an allylthio group and tolyl moieties suggests that the compound may possess lipophilic characteristics, which could facilitate interaction with the lipid bilayer of cell membranes. The sulfur atom in the allylthio group might also interact with proteins embedded within the cell membrane. However, without dedicated research on this particular compound, any discussion of its impact on cell membrane integrity would be purely speculative.

Therefore, at present, there is no available scientific data to populate the requested article sections concerning the detailed research findings or to create data tables on the perturbation of cell membrane integrity by this compound.

Anticancer Activity: Cellular and Molecular Mechanisms

There is no available research on the cellular and molecular mechanisms of the anticancer activity of this compound.

Modulation of Protein and Enzyme Activity (e.g., Kinase Inhibition, Heme Oxygenase-1 pathways)

Extensive searches of scientific literature and databases have not yielded specific research findings on the protein and enzyme modulation activities of this compound. However, the imidazole scaffold, which forms the core of this compound, is a prominent feature in a multitude of biologically active molecules known to modulate various proteins and enzymes. The following sections detail the activities of other imidazole-containing compounds in the key areas of Heme Oxygenase-1 (HO-1) pathway modulation and kinase inhibition, providing context for the potential biological activities of imidazole derivatives.

Heme Oxygenase-1 (HO-1) Pathway Modulation

The imidazole nucleus is a key structural feature for a class of compounds that act as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme. researchgate.net HO-1 is an inducible isoform that increases in response to stimuli like oxidative stress and is implicated in the progression and cell survival of certain cancers. researchgate.net Consequently, the development of HO-1 inhibitors is an area of significant therapeutic interest.

Imidazole-based inhibitors typically function by having the imidazole nitrogen coordinate with the heme iron within the enzyme's active site, while other parts of the molecule interact with hydrophobic regions of the binding pocket. nih.govdovepress.com A variety of imidazole derivatives have been synthesized and evaluated for their HO-1 inhibitory activity. For instance, a class of arylethanolimidazoles demonstrated potent and selective inhibition of HO-1, with some compounds exhibiting IC₅₀ values in the low micromolar and even sub-micromolar range. researchgate.netresearchgate.net Modifications to the hydrophobic portions and the linker connecting them to the imidazole core have been explored to optimize potency and selectivity. nih.gov

The table below summarizes the inhibitory activity of selected imidazole derivatives against Heme Oxygenase-1.

Compound IdentifierHO-1 IC₅₀ (µM)HO-2 IC₅₀ (µM)Reference
Arylethanolimidazole A0.434 researchgate.net
Arylethanolimidazole B0.9>100 researchgate.net
Arylethanolimidazole C0.9>100 researchgate.net
Compound 3 (from Zwergel et al., 2021)28.814.4 nih.gov

Kinase Inhibition

The imidazole ring is a privileged scaffold in the development of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. dovepress.comresearchgate.net Protein kinases are the second most targeted group of drug targets, and numerous FDA-approved kinase inhibitors incorporate an imidazole or a fused imidazole motif. researchgate.net These include drugs like nilotinib, a tyrosine kinase inhibitor used for chronic myelogenous leukemia. frontiersin.org

Imidazole derivatives have been designed and synthesized to target a wide array of kinases. For example, various compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf kinase. nih.govnih.gov In one study, novel 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were synthesized and found to exhibit potent inhibitory activity against VEGFR-2 and B-Raf kinases. nih.gov Another series of imidazole[1,5-a]pyridine derivatives were identified as potential EGFR tyrosine kinase inhibitors. nih.gov The versatility of the imidazole core allows for structural modifications that can be tailored to achieve high potency and selectivity against specific kinase targets. nih.gov

The table below presents the kinase inhibitory activity of representative imidazole derivatives from different studies.

Compound IdentifierTarget KinaseIC₅₀Reference
Compound 4d (from Abuelizz et al., 2017)VEGFR-2247.81 ng/mL nih.gov
Compound 5 (from Abuelizz et al., 2017)VEGFR-282.09 ng/mL nih.gov
Compound 35 (from Mostafa et al., 2020)VEGFR-2Not specified nih.gov
Compound D9 (from Lei et al., 2020)EGFRL858R/T790M/C797SNot specified researchgate.net
Compound 57 (from Guo et al., 2018)ALK50.008 µM nih.gov

Despite a comprehensive search for scientific literature, no specific information is available for the chemical compound “this compound” regarding its interference with cellular proliferation pathways.

Extensive database searches and queries for research articles, including studies on its synthesis, chemical properties, and biological activities, did not yield any results for this particular molecule. Consequently, there is no published data to fulfill the requirements of the requested article outline, including details on its mechanism of action or any related research findings.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that research on its biological effects has not been published in publicly accessible scientific literature. Further research would be required to determine its properties and potential interactions with biological systems.

Therefore, the article focusing on the interference of “this compound” with cellular proliferation pathways cannot be generated at this time due to the absence of relevant scientific information.

An Examination of the Anti-inflammatory Profile of this compound

The field of medicinal chemistry is in constant pursuit of novel compounds with therapeutic potential. Within this landscape, imidazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities. This article focuses specifically on the chemical compound this compound, exploring its anti-inflammatory activity and the molecular targets implicated in its mechanism of action.

Anti-inflammatory Activity: Investigating Molecular Targets

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the anti-inflammatory properties of this compound. Consequently, there is no direct evidence or published research detailing its specific molecular targets within inflammatory pathways.

While the specific compound remains uninvestigated, the broader class of imidazole derivatives has been the subject of numerous studies exploring their anti-inflammatory potential. nih.govnih.govnih.gov Research has shown that the anti-inflammatory effects of certain imidazole-containing compounds can be attributed to their interaction with various molecular targets. nih.govnih.gov

For instance, some imidazole derivatives have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govtandfonline.com The COX-2 enzyme, in particular, is a common target for anti-inflammatory drugs. nih.govtandfonline.com Additionally, other studies have pointed to the inhibition of p38 MAP kinase as a potential mechanism for the anti-inflammatory action of certain novel imidazole derivatives. acs.org The structure-activity relationship (SAR) studies on various di- and tri-substituted imidazoles suggest that the nature and position of substituents on the imidazole ring play a crucial role in their anti-inflammatory efficacy. walshmedicalmedia.comnih.gov

It is important to emphasize that these findings pertain to the broader class of imidazole derivatives and cannot be directly extrapolated to this compound. Without specific experimental data, any discussion of its molecular targets would be purely speculative. The unique combination of allylthio and di-p-tolyl substituents would undoubtedly influence its chemical properties and biological activity in ways that can only be determined through dedicated research.

As of the current body of scientific knowledge, there are no available research findings or data tables to present regarding the anti-inflammatory activity and molecular targets of this compound. The development of a scientific understanding of this specific compound's therapeutic potential awaits future investigation.

Modulation of Inflammatory Mediators

Information regarding the ability of this compound to modulate the production or activity of inflammatory mediators is not available in published research. The anti-inflammatory effects of many compounds are attributed to their ability to influence pathways involving cytokines (e.g., interleukins, tumor necrosis factor-alpha), prostaglandins, and other signaling molecules. To understand if and how this compound affects these complex inflammatory cascades, specific cellular and preclinical studies would need to be conducted.

Antiviral Activity: Exploration of Viral Replication Cycle Interference

There are no available studies that have investigated the antiviral properties of this compound. The antiviral potential of heterocyclic compounds, including various imidazole derivatives, has been an active area of research against a spectrum of viruses. nih.gov The mechanism of action for antiviral agents often involves interference with specific stages of the viral replication cycle, such as entry into the host cell, replication of viral genetic material, or assembly and release of new viral particles. However, without dedicated research on this compound, its potential to interfere with any of these viral processes remains unknown.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of this compound

The optimization of the biological potency of the lead compound, this compound, has been the subject of targeted structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to different parts of the molecule—specifically the 2-(allylthio) group and the p-tolyl substituents at the N-1 and C-5 positions—influence its biological activity. The primary goal of these studies is to identify derivatives with enhanced potency and selectivity for various therapeutic targets, including enzymes like cyclooxygenases (COX) and lipoxygenases.

While specific research exclusively focused on this compound is limited, a broader analysis of SAR studies on the 1,5-diaryl-2-thio-imidazole scaffold provides significant insights into how structural changes are likely to affect its biological profile. These related studies often focus on anti-inflammatory and anticancer activities.

Modifications of the 2-(allylthio) Group

The substituent at the C-2 position of the imidazole ring is a critical determinant of biological activity. For the parent scaffold, 4,5-diaryl-1H-imidazole-2(3H)-thione, the presence of a free thiol (SH) group is crucial for certain biological actions, such as the inhibition of 15-lipoxygenase (15-LOX). researchgate.net

Key findings from studies on related compounds include:

S-Alkylation/S-Arylation: The conversion of the 2-thiol group into a thioether, such as the allylthio group in the title compound, significantly alters its biological activity. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, methylation of the thiol group led to a dramatic decrease in 15-LOX inhibition and free radical scavenging activity. researchgate.net This suggests that the free thiol group may be involved in a critical interaction with the target enzyme, possibly by chelating a metal ion like iron in the active site. researchgate.net Therefore, replacing the allyl group with other alkyl or aryl moieties is expected to modulate potency, potentially by influencing steric hindrance, lipophilicity, and metabolic stability.

Replacement with Other Functional Groups: The thioether linkage can be replaced with other functionalities to explore different interactions with target receptors. For example, linking acetamide (B32628) moieties to the sulfur atom, as in 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, has been shown to produce compounds with significant COX-1 and COX-2 inhibitory activity. nih.gov This indicates that larger, more complex substituents at the 2-thio position can confer potent and selective inhibitory profiles.

The data below, derived from studies on analogous 4,5-diaryl-1H-imidazole-2(3H)-thiones, illustrates the critical role of the C-2 substituent in 15-lipoxygenase inhibition.

Compound AnalogueModification at C-2 PositionBiological Activity (15-LOX Inhibition IC₅₀)Reference
4,5-diaryl-1H-imidazole-2(3H)-thione-SH (Free Thiol)4.7 µM researchgate.net
2-(methylthio)-4,5-diaryl-1H-imidazole-SCH₃ (Methylated Thiol)>250 µM (Inactive) researchgate.net

Influence of the p-tolyl Substituents at N-1 and C-5 Positions

SAR studies on related 1,5-diarylimidazoles have revealed several key trends: nih.govacs.org

Electronic Effects: The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl rings can significantly impact activity. For COX-2 inhibition, a sulfonamide group (-SO₂NH₂) on one of the phenyl rings is a classic feature found in selective inhibitors like Celecoxib and has been successfully incorporated into the 1,5-diarylimidazole scaffold. acs.org

Steric Effects: The size and position of substituents on the aryl rings are crucial. In many cases, small substituents like fluorine or chlorine are well-tolerated and can enhance potency. The p-methyl group of the tolyl substituent is generally favorable for fitting into hydrophobic pockets of enzyme active sites.

Positional Isomerism: The specific location of substituents on the phenyl rings (ortho, meta, or para) is critical. For instance, in a series of 1,5-diarylimidazole COX-2 inhibitors, a 4-methoxyphenyl (B3050149) group at the C-5 position combined with a 3-fluoro-4-methoxyphenyl group at the N-1 position yielded highly potent derivatives. acs.org

The following table summarizes SAR findings from a study on 2-thio-diarylimidazole derivatives and their COX inhibitory activity, demonstrating the influence of substituents on the N-1 and C-5 aryl rings.

N-1 Phenyl SubstituentC-5 Phenyl SubstituentCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
H (unsubstituted)H (unsubstituted)60.988.0 nih.gov
H (unsubstituted)4-Methoxy55.882.4 nih.gov
4-MethoxyH (unsubstituted)63.175.7 nih.gov
4-ChloroH (unsubstituted)58.271.5 nih.gov
4-Chloro4-Chloro85.057.9 nih.gov
4-Methoxy4-Methoxy70.165.8 nih.gov

Data represents percent inhibition at a 10 µM concentration.

Comparative Analysis with Structurally Related Compounds

The SAR of this compound can be further understood by comparing it to other classes of diaryl heterocyclic compounds with similar biological targets. A prominent example is the class of 1,2-diarylpyrazole derivatives, which includes the well-known COX-2 inhibitor Celecoxib.

Core Scaffold: Both 1,5-diarylimidazoles and 1,2-diarylpyrazoles feature two adjacent aryl rings attached to a five-membered heterocyclic core. This vicinal diaryl arrangement is a key pharmacophore for selective COX-2 inhibition.

Key Substituents: In many selective COX-2 inhibitors, one of the aryl rings is substituted with a p-sulfonamide or a p-methylsulfonyl group. This group is believed to interact with a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. SAR studies on 1,5-diarylimidazoles have confirmed that adding a p-sulfonamide group to the N-1 phenyl ring produces highly potent and selective COX-2 inhibitors. acs.org

Role of the Third Substituent: In the case of this compound, the 2-(allylthio) group occupies a position analogous to the trifluoromethyl group in Celecoxib. Modifications at this position in both scaffolds are known to significantly affect potency. For the imidazole series, the nature of the C-2 substituent (e.g., thioether, chloro, bromo) modulates the inhibitory profile against COX enzymes. acs.org

This comparative analysis highlights that the 1,5-di-p-tolyl-1H-imidazole core serves as a robust scaffold for developing biologically active compounds, and its SAR follows general principles observed in other well-established classes of diaryl heterocyclic agents.

Applications in Medical Imaging

Design as Fluorescent or Radiotracer Agents

The imidazole (B134444) core is a known fluorophore, and its derivatives are often fluorescent. nih.govnih.govsigmaaldrich.comrsc.org The extended π-system, including the two p-tolyl groups, in this compound would likely contribute to its fluorescent properties. The emission and absorption wavelengths would be influenced by the electronic nature of the substituents. Such compounds can be designed as "turn-on" or "turn-off" fluorescent probes, where their fluorescence intensity changes upon binding to a specific biological target.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound “this compound” in pathological studies or its mechanisms for corrosion inhibition.

The search for research findings, data tables, and detailed studies pertaining to this exact molecule did not yield any relevant results. Scientific databases and research articles discuss various other imidazole derivatives and their roles in both pathology and corrosion science; however, information is absent for the specified compound.

Therefore, it is not possible to provide an article on “this compound” that adheres to the requested outline and quality standards of being informative and scientifically accurate. Generating content for the specified sections would require speculation or the use of data from unrelated compounds, which would be scientifically inaccurate and misleading.

Unveiling the Surface Chemistry of this compound: A Focus on Adsorption Mechanisms

The interaction of organic molecules with metal surfaces is a cornerstone of various scientific and industrial fields, including catalysis, materials science, and corrosion inhibition. Among the vast array of organic compounds, nitrogen- and sulfur-containing heterocyclic molecules have garnered significant attention due to their pronounced affinity for metal surfaces. This article focuses exclusively on the chemical compound this compound, with a specific emphasis on its adsorption mechanisms on metal surfaces.

While direct experimental studies on the adsorption of this compound are not extensively documented in publicly available literature, a robust understanding of its potential interactive behavior can be extrapolated from the well-established principles of physical organic chemistry and surface science, as well as from studies of analogous compounds. The unique molecular architecture of this imidazole derivative, featuring multiple functional groups with a known affinity for metals, suggests a complex and multifaceted adsorption profile.

Adsorption Mechanisms on Metal Surfaces

The primary modes of adsorption for this compound can be broken down into three main categories based on the key functional groups present: the imidazole ring, the thioether group, and the p-tolyl substituents.

Chemisorption Mechanisms:

Chemisorption involves the formation of a chemical bond between the adsorbate molecule and the metal surface, typically through the sharing or transfer of electrons. For this compound, there are two primary sites for strong chemical bonding:

Nitrogen Atoms of the Imidazole Ring: The imidazole ring contains two nitrogen atoms. One of these, the pyridine-like nitrogen (N-3), possesses a lone pair of electrons that are readily available for donation into the vacant d-orbitals of transition metal atoms on the surface. This results in the formation of a coordinate (dative) bond, a strong form of chemisorption. This type of interaction is a well-documented phenomenon for imidazole and its derivatives on various metals, including copper and steel. mdpi.comrsc.org

Sulfur Atom of the Thioether Group: The sulfur atom in the allylthio group is a soft Lewis base with lone pairs of electrons, making it highly reactive towards metal surfaces. The formation of a strong covalent bond between sulfur and metal atoms (M-S bond) is a common and powerful anchoring mechanism for organic molecules. researchgate.netmdpi.com This interaction is often the dominant force in the chemisorption of sulfur-containing organic compounds.

Physisorption Mechanisms:

π-Electron Interactions: The molecule contains three aromatic systems: the imidazole ring and two p-tolyl groups. The delocalized π-electrons of these rings can interact with the metal surface, leading to adsorption. This interaction is particularly significant for planar or near-planar orientations of the aromatic rings relative to the surface. nih.govresearchgate.net In acidic environments, the imidazole ring can become protonated, leading to electrostatic attraction between the positively charged molecule and a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻). researchgate.net

Electrostatic Interactions: In aqueous or polar environments, the molecule may be influenced by the electric field at the metal-solution interface. If the metal surface carries a net charge, the polar this compound molecule will experience an electrostatic force of attraction.

The table below summarizes the potential interactions of the key functional groups of this compound with a metal surface.

Functional GroupPotential Interaction TypeDescription of Interaction
Imidazole Ring (N-3 Atom) ChemisorptionDonation of the nitrogen lone pair electrons to vacant d-orbitals of the metal, forming a coordinate bond.
Imidazole Ring (Aromatic System) PhysisorptionInteraction of the π-electron cloud with the metal surface.
Thioether Group (-S-) ChemisorptionFormation of a strong covalent bond between the sulfur atom and the metal surface.
p-Tolyl Groups PhysisorptionInteraction of the π-electrons of the aromatic rings with the metal surface.
Allyl Group Physisorption/ChemisorptionPotential weak interaction of the C=C double bond's π-electrons with the metal surface.

It is important to note that computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the adsorption behavior of similar molecules. mdpi.comrsc.orgresearchgate.net Such theoretical investigations on this compound would be invaluable in precisely determining the preferred adsorption geometries, binding energies, and electronic interactions with various metal surfaces, thereby confirming and quantifying the mechanisms discussed herein.

An Analysis of the Chemical Compound this compound

This article provides a detailed overview of the chemical compound this compound, focusing on its structural characteristics, physicochemical properties, synthesis, and its role in the formation of protective layers. While specific experimental data for this particular compound is limited in publicly available scientific literature, this analysis is based on the established principles of organic chemistry and the known properties of analogous imidazole derivatives.

Formation of Protective Layers

Organic compounds, particularly those containing heteroatoms such as sulfur and nitrogen, are recognized for their ability to form protective layers on metal surfaces, thereby inhibiting corrosion. kfupm.edu.saresearchgate.net While direct studies on the protective layer formation by this compound are not extensively documented, the mechanism can be inferred from the behavior of similar sulfur-containing heterocyclic compounds. kfupm.edu.sabohrium.com

The formation of a protective barrier is generally attributed to the adsorption of the organic molecules onto the metal surface. kfupm.edu.sa This adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface. In contrast, chemisorption involves the formation of stronger coordinate bonds through electron sharing between the heteroatoms in the organic molecule and the vacant d-orbitals of the metal atoms. nih.gov

For this compound, the presence of multiple potential coordination sites—the two nitrogen atoms of the imidazole ring and the sulfur atom of the allylthio group—suggests a strong potential for chemisorption. The lone pair of electrons on the sulfur and nitrogen atoms can be donated to the metal surface, leading to the formation of a durable and effective protective film. researchgate.net The presence of π-electrons in the imidazole and tolyl rings can also contribute to the adsorption process. bohrium.com

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. kfupm.edu.sa By blocking the active sites on the metal surface, it impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. nih.gov The effectiveness of this protective layer is influenced by factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. mdpi.com

31 8. Future Perspectives and Research Trajectories

Development of Next-Generation Imidazole-Based Compounds

The future of imidazole-based research heavily relies on the rational design of next-generation compounds with enhanced efficacy, selectivity, and novel functionalities. nih.govnih.gov Starting with the 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole core, medicinal chemists can explore several avenues for modification to create a library of novel derivatives. nih.gov

Key strategies for developing next-generation compounds include:

Molecular Hybridization: This approach involves combining the imidazole (B134444) core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.netnih.gov For instance, incorporating moieties known for anticancer or antimicrobial properties could lead to compounds with improved therapeutic profiles. nih.gov

Supramolecular Complexes: The electron-rich nature of the imidazole ring makes it an excellent ligand for forming complexes with metal ions. mdpi.com Research into noble metal-based imidazole supermolecules, for example, has shown potential in developing new anticancer agents that operate via mechanisms different from traditional platinum drugs. mdpi.com

Structural Modification: Systematic modification of the substituents on the imidazole ring—the allylthio group and the p-tolyl groups—can fine-tune the compound's physicochemical properties. This includes altering solubility, lipophilicity, and electronic distribution, which in turn can affect biological activity and target binding.

Table 1: Potential Modifications and Expected Outcomes for this compound Derivatives
Modification SitePotential New SubstituentAnticipated Change in PropertyPotential Application
Allylthio Group (C2)Alkoxy, Amino, or other Heterocyclic RingsModulation of electronic properties and hydrogen bonding capacityEnhanced enzyme inhibition or receptor binding
p-Tolyl Groups (N1, C5)Electron-withdrawing/donating groups (e.g., -NO2, -OCH3)Alteration of steric hindrance and molecular conformationImproved target selectivity and pharmacokinetic profile
Imidazole CoreFormation of metal complexes (e.g., with Gold, Platinum)Creation of novel supramolecular structuresAnticancer agents, Catalysis

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. springernature.comnih.gov These computational tools can significantly accelerate the design and optimization of novel imidazole derivatives.

For a compound like this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of existing imidazole compounds to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, virtual derivatives. nih.govnih.gov This allows for the rapid in silico screening of thousands of potential modifications, prioritizing the most promising candidates for synthesis and testing. nih.gov

Generative Design: Generative AI models can design entirely new imidazole-based structures with desired properties. researchgate.net By providing the model with a target profile (e.g., high affinity for a specific enzyme and low toxicity), the AI can generate novel molecular structures that are predicted to meet these criteria. springernature.com

Reaction Prediction and Synthesis Planning: AI can assist in planning the most efficient synthetic routes for novel derivatives, predicting reaction outcomes, and suggesting optimal conditions. researchgate.net This can save significant time and resources in the laboratory.

The use of deep learning and neural networks, in particular, allows for the analysis of complex structure-activity relationships that may not be apparent through traditional methods. zenodo.org This data-driven approach enables a more targeted and efficient exploration of the chemical space around the parent compound. nih.gov

Exploration of Novel Mechanistic Pathways for Biological and Material Applications

While imidazoles are well-known for their roles in medicinal chemistry, future research will likely uncover novel mechanisms of action and new applications in materials science. researchgate.netresearchgate.net The unique electronic structure of the imidazole ring allows it to participate in a variety of chemical transformations and interactions.

Future research could focus on:

Fluorescent Probes: The design of imidazole derivatives with specific structural features, such as acceptor-donor-acceptor (A–D–A) configurations, can lead to compounds with interesting photophysical properties, like charge transfer excited states. rsc.org These molecules have the potential to be developed into "turn-on" fluorescent probes for detecting specific ions or biomolecules, which is crucial for diagnostic applications. rsc.org

Catalysis: The nitrogen atoms in the imidazole ring can act as ligands or bases, making imidazole derivatives useful in catalysis. Exploring the catalytic activity of this compound and its derivatives could open up new applications in organic synthesis.

Materials Science: Imidazole-based compounds are being investigated for their use in creating novel materials. For example, they can be used in the development of ionic liquids, polymers, and metal-organic frameworks (MOFs). Benzimidazole derivatives have been patented for their ability to detoxify heavy metals, suggesting a potential environmental application for related imidazole structures. snu.edu.in

Understanding the fundamental mechanistic pathways, such as the formation of carbene intermediates or participation in cycloaddition reactions, will be key to unlocking these novel applications. researchgate.netmdpi.com

Sustainable and Scalable Synthetic Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netsemanticscholar.org The future development of this compound and its analogs will benefit from the adoption of more sustainable synthetic methods.

Promising green synthetic strategies for imidazole derivatives include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. researchgate.netorganic-chemistry.org

Ultrasonic Irradiation: Sonochemistry has emerged as a green technique that can enhance reaction rates and yields, providing an alternative to traditional protocols. mdpi.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) is a key focus of green chemistry. researchgate.net

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts, can improve the sustainability of synthetic processes. mdpi.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Imidazoles
ParameterConventional SynthesisGreen Synthetic Approaches
Energy SourceConventional heating (oil bath)Microwave irradiation, Ultrasound researchgate.netmdpi.com
SolventsOften volatile and toxic organic solventsWater, Ethanol, PEG, Ionic Liquids researchgate.netresearchgate.net
Reaction TimeHours to daysMinutes to hours mdpi.com
CatalystsOften stoichiometric reagents or heavy metal catalystsRecyclable solid-acid catalysts, Nanocatalysts mdpi.com
Waste GenerationHigherLower, due to higher efficiency and atom economy

Developing scalable versions of these green synthetic routes will be crucial for the potential future commercialization of any promising derivatives.

Multidisciplinary Collaborations for Comprehensive Characterization and Application Development

The complexity of modern scientific challenges necessitates a multidisciplinary approach. researchgate.net To fully realize the potential of this compound, collaboration between researchers from various fields is essential.

Effective development will require partnerships between:

Synthetic Organic Chemists: To design and synthesize novel derivatives and develop efficient, sustainable synthetic routes. researchgate.net

Medicinal Chemists and Pharmacologists: To evaluate the biological activity of new compounds, study their mechanisms of action, and assess their therapeutic potential. nih.gov

Computational Chemists and Data Scientists: To apply AI and ML tools for predictive modeling, compound design, and data analysis. researchgate.net

Materials Scientists: To explore non-biological applications, such as the development of new materials, sensors, or catalysts. nih.gov

Biochemists and Structural Biologists: To investigate the interactions of these compounds with biological targets like enzymes and receptors at the molecular level. nih.gov

Such interdisciplinary research efforts will facilitate a comprehensive understanding of the structure-property relationships of this class of compounds, accelerating the journey from initial discovery to practical application. researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole, and how can reaction parameters be optimized?

The synthesis typically involves condensation of 1,5-di-p-tolyl-1H-imidazole with allylthiol under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Key parameters include:

  • Base selection : Strong bases like NaH enhance nucleophilic substitution but may require inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates .
  • Temperature control : Elevated temperatures (60–80°C) accelerate thioether formation but risk side reactions like oxidation . Yield improvements can be monitored via TLC or HPLC, with purification by column chromatography. Comparative studies on analogous imidazoles (e.g., 2-(ethylthio) derivatives) suggest yields ranging from 50–75% under optimized conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR identify key signals:
  • Allylthio protons (δ 3.5–4.0 ppm for SCH₂ and vinyl protons).
  • Aromatic protons from p-tolyl groups (δ 6.8–7.5 ppm) .
    • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly the imidazole ring planarity and sulfur geometry. For example, similar imidazoles exhibit C-S bond lengths of ~1.81 Å .
    • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 349.12) .

Advanced Research Questions

Q. How does the allylthio substituent influence electronic properties and reactivity compared to alkyl/aryl thioethers?

Computational studies (DFT) reveal:

  • Electron-withdrawing effects : The allyl group increases electrophilicity at the sulfur atom, enhancing reactivity in nucleophilic substitutions .
  • Conjugation effects : The vinyl group in allylthio enables resonance stabilization, reducing susceptibility to oxidation compared to ethylthio analogs . Experimental validation via cyclic voltammetry shows oxidation potentials ~0.2 V higher for allylthio vs. methylthio derivatives .

Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions may arise from assay variability or impurity. Strategies include:

  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude confounding byproducts .
  • Dose-response studies : IC₅₀ values should be confirmed across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Mechanistic assays : Compare ROS generation (via DCFH-DA staining) and apoptosis markers (caspase-3 activation) to distinguish cytotoxic vs. cytostatic effects .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases or tubulin)?

  • Target preparation : Retrieve protein structures (e.g., PDB ID 1ATP for tubulin) and optimize protonation states using tools like AutoDock Tools .
  • Docking parameters : Use Lamarckian genetic algorithms with grid boxes centered on active sites (e.g., 20 ų for tubulin’s paclitaxel-binding site).
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Taxol) and validate via MD simulations (RMSD < 2.0 Å) .

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